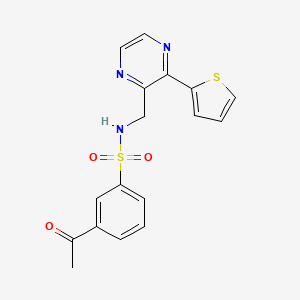

3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

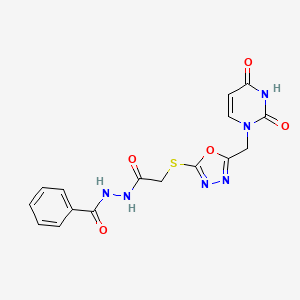

3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Anticancer and Antitumor Activity

Sulfonamide derivatives have been synthesized and evaluated for their anticancer and antitumor activities. Studies have highlighted the synthesis of novel sulfonamide compounds that exhibit significant in vitro anticancer activity against various human tumor cell lines, including liver (HEPG-2) and breast (MCF-7) cancer cells. Some of these derivatives were also assessed for their radiosensitizing properties, enhancing the cell-killing effect of gamma-radiation, indicating their potential in cancer therapy and radiotherapy enhancement (Ghorab et al., 2015).

Anti-Inflammatory and Antimicrobial Agents

Research has also been conducted on the synthesis of pyrazolyl benzenesulfonamide derivatives with anti-inflammatory and antimicrobial properties. Some of these compounds have shown to surpass the activity of indomethacin, a well-known anti-inflammatory drug, in both local and systemic bioassays. Additionally, the compounds displayed selective inhibitory activity towards the COX-2 enzyme, suggesting their potential as safer anti-inflammatory drugs with superior gastrointestinal safety profiles. Their antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus has been noted, along with minimal antifungal activity against Candida albicans, highlighting their diverse pharmacological potential (Bekhit et al., 2008).

Enzyme Inhibition

Sulfonamide derivatives have been investigated for their inhibitory effects on various enzymes, including carbonic anhydrase I and II (CA I and II), which play crucial roles in physiological processes such as respiration and acid-base balance. Some compounds have demonstrated potent inhibitory effects on these enzymes, suggesting their utility in designing inhibitors for conditions related to enzyme dysregulation. The specificity and potency of these inhibitors towards CA isoforms can lead to the development of therapeutic agents with targeted action and reduced side effects (Gul et al., 2016).

Wirkmechanismus

Target of Action

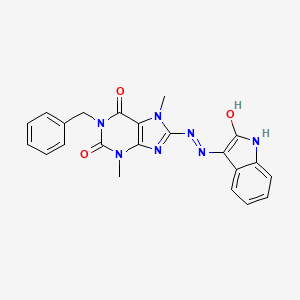

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

It’s known that similar compounds exhibit anti-tubercular activity, suggesting they may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, indicating they may induce cellular changes that inhibit the growth of this bacterium .

Eigenschaften

IUPAC Name |

3-acetyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c1-12(21)13-4-2-5-14(10-13)25(22,23)20-11-15-17(19-8-7-18-15)16-6-3-9-24-16/h2-10,20H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQGUCQAOLFIPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)

![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)

![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)